molecular formula C18H20FN3O B2437128 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034469-62-8

3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2437128
CAS No.: 2034469-62-8
M. Wt: 313.376
InChI Key: CJEOXIGISLQDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluoro group, a pyridinyl group, and a piperidinyl group, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. For example, it may inhibit enzyme activity or block receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its fluoro substitution enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c19-16-4-1-3-15(11-16)18(23)21-12-14-6-9-22(10-7-14)17-5-2-8-20-13-17/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEOXIGISLQDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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